N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide
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Overview
Description
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide is a synthetic organic compound characterized by the presence of a tetrazole ring, a dimethylphenyl group, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst such as copper sulfate under reflux conditions.
Attachment of the Pentanamide Chain: The resulting tetrazole derivative is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or tetrazole moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide has several scientific research applications:
Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Industrial Chemistry: The compound may be utilized as an intermediate in the production of other valuable chemicals or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the amide group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-((1-phenyl-1H-tetrazol-5-yl)methyl)pentanamide: Similar structure but lacks the dimethyl groups on the phenyl ring.
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)butanamide: Similar structure but with a shorter alkyl chain.
Uniqueness
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide is unique due to the presence of both the dimethylphenyl group and the pentanamide chain, which may confer specific properties such as enhanced binding affinity or stability compared to similar compounds.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-4-5-6-15(21)16-10-14-17-18-19-20(14)13-8-7-11(2)12(3)9-13/h7-9H,4-6,10H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMMAGDIINSXRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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